(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
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Overview
Description
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is a naturally occurring macrodiolide compound first isolated from the bacteria Streptomyces alboniger and Streptomyces aurantiacus. It is known for its unique structure, which includes a 16-membered macrodiolide ring and three cis-2,5-disubstituted tetrahydrofurans with adjacent methyl-substituted stereogenic centers . This compound exhibits strong antibiotic activity against various pathogens, including multiple antibiotic-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione involves several key steps, including asymmetric transformations such as Paterson anti aldol addition, anti-selective reduction of β-hydroxy ketone, and cis-selective Bartlett-type ring closure . The synthesis of the C6–C18 domain of this compound was achieved in ten steps with a 7% overall yield from commercially available D-norvaline .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces alboniger. The biosynthesis of this compound has been studied using 13C- and 15N-labeled precursor units, indicating that the carbon skeleton is derived from six acetate, four propionate, and three butyrate units .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include β-alkoxyvinyl ketone intermediates and β-alkoxymethacrylate substrates . Radical cyclization reactions are employed to form the three cis-2,5-disubstituted tetrahydrofurans .
Major Products Formed
The major products formed from these reactions include the stereoselectively prepared cis-2,5-disubstituted tetrahydrofurans and the final macrodiolide structure of this compound .
Scientific Research Applications
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrodiolide synthesis and stereoselective reactions.
Mechanism of Action
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione exerts its effects by inhibiting the uptake of adenine and uracil in bacteria, thereby disrupting their metabolic processes . It also affects calcium ion accumulation and aerial mycelium growth in Streptomyces alboniger . The compound’s unique structure allows it to transport anions such as permanganate and dichromate from aqueous to organic phases .
Comparison with Similar Compounds
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is structurally similar to other macrodiolides such as nonactin, but it is unique in its inability to transport cations and its specific activity against antibiotic-resistant bacteria . Similar compounds include:
Aburatubolactam A: (CAS#170894-24-3)
Altamycin A: (CAS#60202-22-4)
Cylindramide: (CAS#147362-39-8)
Discodermide: (CAS#134458-00-7)
Antibiotic BU 2313A: (CAS#69774-86-3)
Xanthobaccin A: (CAS#227596-81-8)
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
CAS No. |
100905-89-3 |
---|---|
Molecular Formula |
C35H61NO7 |
Molecular Weight |
607.9 g/mol |
IUPAC Name |
(1R,2S,5S,6R,7S,10R,11R,14S,16S)-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C35H61NO7/c1-9-11-25(36(7)8)19-27-13-15-29(39-27)21(3)33-22(4)30-17-18-32(42-30)24(6)34(37)41-26(12-10-2)20-28-14-16-31(40-28)23(5)35(38)43-33/h21-33H,9-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+/m1/s1 |
InChI Key |
AHOIPAFUOXGGQB-IKNPUDIKSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C |
SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C |
Canonical SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)N(C)C)C |
Synonyms |
panamycin 607 panamycin-607 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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